Technical Guide: (R)-2-Cyanopyrrolidine Trifluoroacetate
Technical Guide: (R)-2-Cyanopyrrolidine Trifluoroacetate
Structure, Synthesis, and Application in Chiral Drug Design
Part 1: Executive Summary & Structural Logic
(R)-2-Cyanopyrrolidine trifluoroacetate (TFA salt) is a high-value chiral building block, primarily utilized in Structure-Activity Relationship (SAR) studies for Dipeptidyl Peptidase-4 (DPP-4) inhibitors and Fibroblast Activation Protein (FAP) inhibitors.
While its enantiomer, (S)-2-cyanopyrrolidine , is the pharmacophore "warhead" of approved drugs like Vildagliptin and Saxagliptin , the (R)-isomer is critical for:
-
Negative Control Studies: Verifying the stereospecificity of enzyme binding pockets.
-
Novel Scaffold Design: Developing inhibitors for enzymes where the catalytic domain favors the (R)-configuration.
-
Stability Benchmarking: Comparing racemization rates of the
-carbon adjacent to the electron-withdrawing nitrile group.
The TFA Salt Advantage: The free base of 2-cyanopyrrolidine is an unstable oil prone to polymerization and hydrolysis. The trifluoroacetic acid (TFA) salt form provides a crystalline, hygroscopic solid that stabilizes the amine, preventing nucleophilic self-attack on the nitrile group while maintaining high solubility for subsequent coupling reactions.
Part 2: Chemical Profile & Pharmacophore Analysis
| Property | Specification |
| IUPAC Name | (2R)-pyrrolidine-2-carbonitrile; trifluoroacetic acid |
| CAS Number | 1206684-29-2 (Generic for R-isomer salt) |
| Molecular Formula | |
| Molecular Weight | 210.15 g/mol (Salt); 96.13 g/mol (Free Base) |
| Chirality | (R)-Enantiomer (derived from D-Proline) |
| Key Functional Group | Nitrile ( |
| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM (as salt). |
Structural Diagram (DOT Visualization)
The following diagram illustrates the chemical connectivity and stereochemistry.
Caption: Structural decomposition of the (R)-2-Cyanopyrrolidine TFA salt complex.
Part 3: Retrosynthetic Analysis & Pathway Selection
To synthesize the (R)-isomer with high enantiomeric excess (
Selected Pathway: The Boc-Protection Strategy Direct dehydration of prolinamide is possible but risky for isolation. The Boc-protection route is preferred for the TFA salt because the final deprotection step automatically yields the desired salt form.
-
Starting Material: D-Proline.
-
Protection: Boc-anhydride (
). -
Amidation: Conversion to Boc-D-Prolinamide.
-
Dehydration: Conversion of primary amide to nitrile using Trifluoroacetic Anhydride (TFAA).
-
Deprotection: Removal of Boc group with TFA, yielding the target salt.
Synthesis Workflow Diagram
Caption: Step-by-step synthesis workflow from D-Proline to the TFA salt.
Part 4: Detailed Experimental Protocol
This protocol is adapted from standard procedures for the (S)-enantiomer (Vildagliptin intermediates) but modified for the (R)-configuration using D-Proline.
Reagents Required:
-
D-Proline (99% ee)
-
Di-tert-butyl dicarbonate (
) -
Isobutyl chloroformate (IBCF) & N-Methylmorpholine (NMM)
-
Ammonia gas or Ammonium hydroxide (28%)
-
Trifluoroacetic Anhydride (TFAA) (Dehydrating agent)
-
Trifluoroacetic Acid (TFA) (Deprotecting agent)
Step 1 & 2: Formation of (R)-N-Boc-Prolinamide
-
Dissolve D-Proline (10.0 g) in 1M NaOH/Dioxane (1:1). Cool to 0°C.
-
Add
(1.1 eq) dropwise. Stir at RT for 12h.[1] Acidify and extract with Ethyl Acetate to get Boc-D-Proline . -
Dissolve Boc-D-Proline in dry THF. Cool to -15°C.[2]
-
Add NMM (1.1 eq) followed by IBCF (1.1 eq) to form the mixed anhydride. Stir for 30 min.
-
Purge with
gas or add aqueous ammonia. Stir for 2h. -
Workup: Wash with citric acid and brine. Concentrate to yield (R)-N-Boc-Prolinamide (White solid).
Step 3: Dehydration (The Critical Step)
Rationale: We use TFAA/Pyridine instead of
-
Dissolve (R)-N-Boc-Prolinamide (5.0 g) in dry DCM (50 mL) and Pyridine (4.0 eq).
-
Cool the solution to 0°C .
-
Add Trifluoroacetic Anhydride (TFAA) (1.5 eq) dropwise over 20 minutes.
-
Note: Exothermic reaction. Maintain Temp < 5°C.
-
-
Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Validation: Check TLC (solvent: Hexane/EtOAc 1:1). The amide spot should disappear, replaced by a less polar nitrile spot.
-
Workup: Quench with saturated
. Extract with DCM.[1] Wash with 1M HCl (to remove pyridine) and brine. Dry over and concentrate. -
Product: (R)-N-Boc-2-cyanopyrrolidine (Oily residue or low-melting solid).
Step 4: Deprotection to TFA Salt
-
Dissolve the crude nitrile from Step 3 in dry DCM (20 mL).
-
Cool to 0°C.
-
Add Trifluoroacetic Acid (TFA) (10 mL) dropwise.
-
Stir at RT for 2-4 hours. Monitor by TLC (Boc group removal).
-
Isolation: Concentrate the reaction mixture in vacuo to remove excess TFA and DCM.
-
Co-evaporation: Add Toluene and evaporate (3x) to remove trace TFA.
-
Precipitation: Add cold Diethyl Ether to the oily residue and scratch the flask to induce crystallization.
-
Final Product: Filter the white hygroscopic solid: (R)-2-Cyanopyrrolidine TFA .
Part 5: Quality Control & Characterization
To ensure the product is suitable for drug development, it must pass the following checks.
| Test | Expected Result | Methodological Note |
| 1H NMR (DMSO-d6) | The | |
| IR Spectroscopy | Distinct peak at 2240-2250 cm⁻¹ | Diagnostic for Nitrile ( |
| Optical Rotation | Opposite to Vildagliptin intermediate ( | |
| Chiral HPLC | ee > 98% | Column: Chiralpak AD-H or OD-H. |
Troubleshooting: Racemization
If the optical rotation is lower than expected, racemization likely occurred during the Dehydration (Step 3) .
-
Cause: Temperature rose above 5°C during TFAA addition, or excess pyridine acted as a base on the
-proton. -
Fix: Ensure strict temperature control (< 0°C) and reduce pyridine equivalents or switch to the Vilsmeier reagent (
) at -10°C if TFAA fails.
References
-
Novartis Synthesis of Vildagliptin Intermediates
- Villhauer, E. B., et al. (2003). "1-[[3-Hydroxy-1-adamantyl]amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties." Journal of Medicinal Chemistry.
-
Source:
-
General Amide Dehydration Protocols
- Cossy, J., et al. (2002). "A Convenient Synthesis of Nitriles from Primary Amides." Tetrahedron Letters. (Describes mild TFAA/Pyridine conditions).
-
Source:
-
Process Chemistry for Cyanopyrrolidines
-
Singh, S. K., et al. (2008). "Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors."[3][4][5] Beilstein Journal of Organic Chemistry. (Provides the base protocol for the S-isomer which is inverted for the R-isomer).
-
Source: [Beilstein J. Org.[3] Chem. 2008, 4, No. 20]([Link])
-
-
Handling of TFA Salts in Peptide Synthesis
- Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews.
-
Source:
Sources
- 1. WO2022003405A1 - One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound and industrial scale telescopic process to prepare (2s)-1-[n-(3-hydroxyadamantan-1-yl)glycyl]-2-pyrrolidinecarbonitrile (vildagliptin) using same - Google Patents [patents.google.com]
- 2. CN104262227A - Preparation method of (S)-1-(2-chloracetyl)pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]
- 3. Synthesis of (S)-1-(2-chloroacety... preview & related info | Mendeley [mendeley.com]
- 4. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
